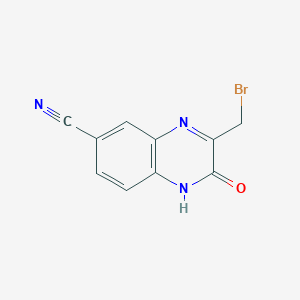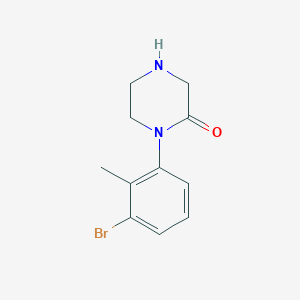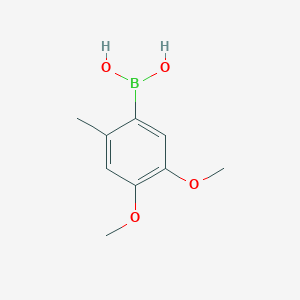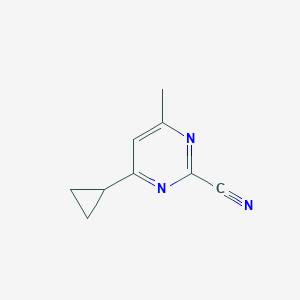
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile is a heterocyclic organic compound that features a quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a quinoxaline derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions, especially when functionalized with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoxaline derivative with an amine group in place of the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carboxylic acid
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-methyl ester
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-amine
Uniqueness
What sets 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Eigenschaften
Molekularformel |
C10H6BrN3O |
|---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-9-10(15)14-7-2-1-6(5-12)3-8(7)13-9/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
IVYMZQIGWNJBPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)N=C(C(=O)N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)

![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)



![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
